molecular formula C66H99Cl2NO36 B14642592 Eveninomicin B sodium salt CAS No. 53296-30-3

Eveninomicin B sodium salt

Cat. No.: B14642592
CAS No.: 53296-30-3
M. Wt: 1553.4 g/mol
InChI Key: ZFRCWSCZDCAGAJ-UHFFFAOYSA-N
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Description

Eveninomicin B sodium salt is a derivative of the antibiotic everninomicin, which is produced by the bacterium Micromonospora carbonaceae. This compound is known for its potent antibacterial activity, particularly against Gram-positive bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

Eveninomicin B sodium salt can be synthesized through a series of chemical reactions involving the modification of the parent compound, everninomicin. One common method involves the electrochemical reduction of everninomicin derivatives in an aprotic anhydrous solvent . The reaction conditions typically require the absence of carbon dioxide to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Micromonospora carbonaceae, followed by extraction and purification of the antibiotic. The fermentation process is optimized to maximize the yield of the desired compound, and advanced purification techniques are employed to ensure high purity and potency .

Chemical Reactions Analysis

Types of Reactions

Eveninomicin B sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of eveninomicin B, each with distinct biological activities and potential therapeutic applications .

Mechanism of Action

Eveninomicin B sodium salt exerts its antibacterial effects by binding exclusively to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the assembly of functional ribosomes, leading to the cessation of bacterial growth and replication . The compound’s unique mode of action makes it effective against bacteria that have developed resistance to other antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eveninomicin B sodium salt stands out due to its high potency and broad-spectrum activity against multidrug-resistant bacteria. Its unique binding mechanism to the 50S ribosomal subunit differentiates it from other antibiotics, making it a valuable candidate for further development and clinical use .

Properties

CAS No.

53296-30-3

Molecular Formula

C66H99Cl2NO36

Molecular Weight

1553.4 g/mol

IUPAC Name

[6-[4',7-dihydroxy-6-[3-hydroxy-2-[4-hydroxy-6-[7'-hydroxy-7-methoxy-7'-(1-methoxyethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-5-methoxy-6-methyloxan-4-yl]oxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C66H99Cl2NO36/c1-24-37(48(82-13)39(68)40(71)38(24)67)57(75)97-44-25(2)90-35(17-32(44)94-36-19-62(8,69(77)78)53(85-16)28(5)91-36)96-43-27(4)101-65(18-31(43)70)104-54-29(6)93-61(52(74)63(54,9)105-65)99-49-42(73)58(92-26(3)45(49)81-12)98-46-33(20-79-10)95-60(50(83-14)41(46)72)100-59-51(84-15)47-34(21-86-59)102-66(103-47)56-55(87-23-88-56)64(76,22-89-66)30(7)80-11/h25-36,41-47,49-56,58-61,70-74,76H,17-23H2,1-16H3

InChI Key

ZFRCWSCZDCAGAJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)(C(C)OC)O)OCO1)OC)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Origin of Product

United States

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